molecular formula C9H4BrCl2N B599104 8-Bromo-3,4-dichloroquinoline CAS No. 1204810-54-7

8-Bromo-3,4-dichloroquinoline

Cat. No.: B599104
CAS No.: 1204810-54-7
M. Wt: 276.942
InChI Key: SEPFSPFPUNTPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dichloroquinoline is a synthetic molecule with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry .

Preparation Methods

The synthesis of 8-Bromo-3,4-dichloroquinoline can be achieved through several synthetic routes. One common method involves the halogenation of quinoline derivatives. The reaction typically involves the use of bromine and chlorine as halogenating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the reaction .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

8-Bromo-3,4-dichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines .

Scientific Research Applications

8-Bromo-3,4-dichloroquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and antiviral drugs.

    Biological Research: The compound is used in studying enzyme inhibition and protein interactions.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

    Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dichloroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways, affecting cellular processes .

Comparison with Similar Compounds

8-Bromo-3,4-dichloroquinoline can be compared with other similar compounds such as:

    7-Bromo-3,4-dichloroquinoline: Similar in structure but with the bromine atom at a different position, leading to different chemical properties and reactivity.

    4-Bromo-7,8-dichloroquinoline: Another isomer with different substitution patterns, affecting its biological activity and applications.

    8-Bromo-4-chloroquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

8-bromo-3,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFSPFPUNTPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671179
Record name 8-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-54-7
Record name 8-Bromo-3,4-dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.